6-Bromo-4,5-dihydropyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C4H5BrN2O |
|---|---|
Molecular Weight |
177.00 g/mol |
IUPAC Name |
3-bromo-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H5BrN2O/c5-3-1-2-4(8)7-6-3/h1-2H2,(H,7,8) |
InChI Key |
MRLOIRWZHRICRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NNC1=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The 4,5-dihydropyridazin-3(2H)-one core is common among analogs, but substituents at the 2-, 4-, 5-, or 6-positions dictate distinct properties:
Key Observations :
- Halogenated derivatives (e.g., 6-Br, 4-Cl, 5-Cl) exhibit reduced solubility in polar solvents compared to non-halogenated analogs .
Key Observations :
- Brominated derivatives often require harsher conditions (e.g., reflux) compared to alkylation or styryl group introductions .
- Computational modeling aids in optimizing substituent placement for target activities .
Key Observations :
- Bromine’s electron-withdrawing nature may improve binding to enzymes like PDEs but reduce solubility, limiting bioavailability .
- Styryl and sulfonamide groups enhance CNS activity, making them suitable for neurological targets .
Physicochemical Properties
Substituents critically impact solubility, crystallinity, and stability:
Key Observations :
Preparation Methods
Hydrazine Condensation with β-Ketoesters or β-Diketones
A common route involves reacting hydrazine hydrate with β-ketoesters or β-diketones to form the dihydropyridazinone ring. For example, ethyl 2-(5-bromo-1H-indol-3-yl)-4-oxopentanoate can be treated with hydrazine hydrate in ethanol under reflux conditions for 24–48 hours to yield the corresponding this compound derivative with good yields (up to 81%) after purification by column chromatography.
The reaction conditions typically involve ethanol as solvent, hydrazine hydrate as the nucleophile, and reflux temperatures to facilitate ring closure and cyclization.
Bromination of Pyridazinone Precursors
Bromination at the 6-position can be achieved by treating the pyridazinone or its precursors with bromine under controlled conditions. For instance, bromine is added dropwise to a cold (0°C) solution of ethyl levulinate in chloroform, followed by triethylamine addition to neutralize the reaction mixture. This step introduces the bromine atom selectively at the desired position.
The bromination step is often performed after the formation of the pyridazinone ring or on intermediates that can be converted to the target compound.
Specific Preparation Methodologies
Preparation via Bromomaleic Anhydride and Hydrazine Derivatives
Bromomaleic anhydride reacts with substituted hydrazines to form N-alkyl-pyridazine-3,6-diones, which are key intermediates. These intermediates can be regioselectively manipulated to yield 6-bromo-substituted pyridazinones.
The reaction is typically carried out by dissolving alkyl hydrazine sulfate in boiling water, adding bromomaleic anhydride, and refluxing overnight. The resulting solids are separated by selective crystallization and trituration to isolate isomeric intermediates.
Subsequent Suzuki coupling reactions can be employed to introduce further substituents on the pyridazine ring, enhancing the molecular diversity of the final compounds.
Hydrazine Cyclization of β-Ketoesters with Bromine Substitution
Starting from ethyl levulinate, bromination is performed at low temperature with bromine in chloroform, followed by treatment with triethylamine. The brominated intermediate is then reacted with hydrazine hydrate to form the dihydropyridazinone ring.
This method allows for the introduction of the bromine atom prior to ring closure, which can be advantageous for regioselectivity and yield.
Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazine hydrate + β-ketoester (e.g., ethyl 2-(5-bromo-1H-indol-3-yl)-4-oxopentanoate) | Ethanol, reflux, 24–48 h | 61–81 | Purification by flash chromatography |
| Bromination of ethyl levulinate | Br2 (1 eq), chloroform, 0°C, 1 h; triethylamine addition | Quantitative (for brominated intermediate) | Controlled addition to avoid overbromination |
| Reaction of bromomaleic anhydride with alkyl hydrazine sulfate | Boiling water, reflux overnight | Not specified | Formation of N-alkyl-pyridazine-3,6-diones |
| Suzuki coupling on brominated intermediates | Pd(PPh3)4 catalyst, DME/H2O, MW heating 100°C, 20 min | Up to 89 | One-pot double Suzuki coupling |
Research Findings and Notes
The desymmetrization of 4-bromopyridazine-3,6-diones via N-alkyl substitution allows regioselective control of substitution patterns on the pyridazine ring, facilitating the synthesis of 6-bromo derivatives with high selectivity.
Microwave-assisted Suzuki coupling reactions provide efficient routes to functionalize the pyridazinone core, enabling rapid synthesis of disubstituted derivatives with high yields.
The hydrazine cyclization method is versatile and can accommodate various substituted β-ketoesters, allowing the synthesis of a broad range of this compound derivatives with different substituents on the ring.
Purification typically involves flash chromatography and recrystallization, with solvents such as dichloromethane/methanol mixtures or ethanol, depending on the compound's solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
